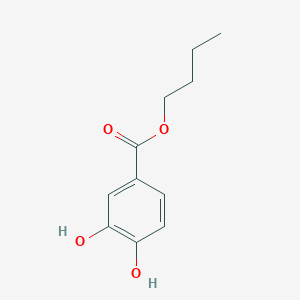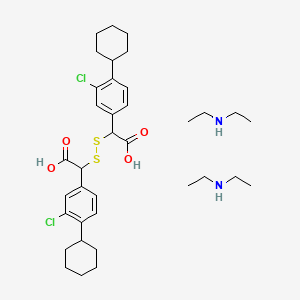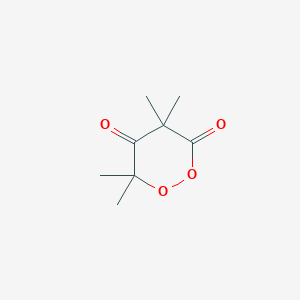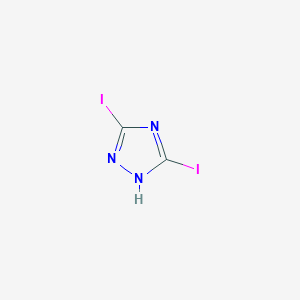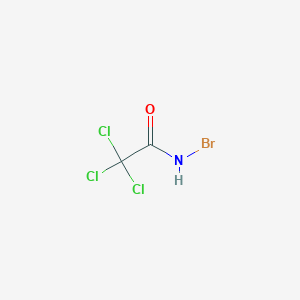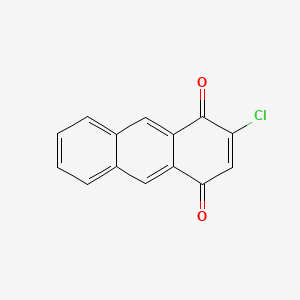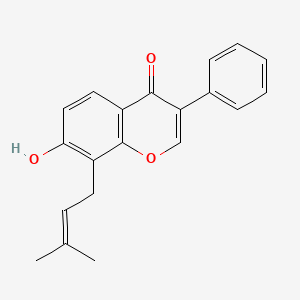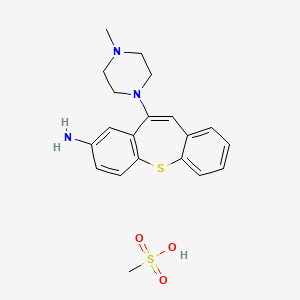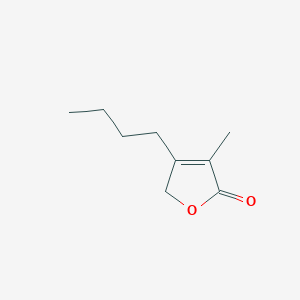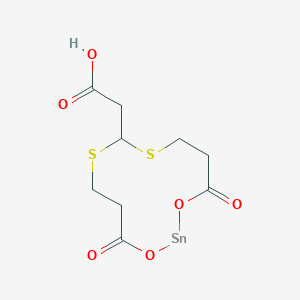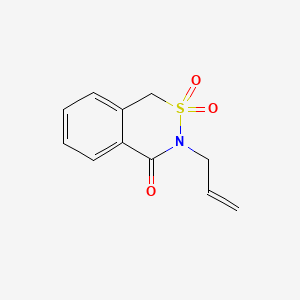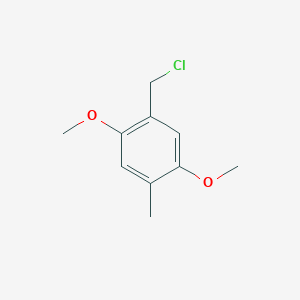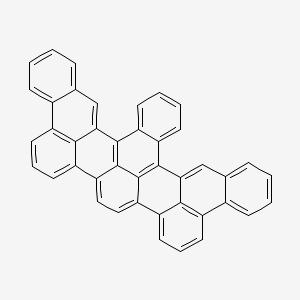
Diethyl (but-2-enoyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (but-2-enoyl)propanedioate, also known as diethyl malonate, is a versatile organic compound widely used in various chemical reactions and industrial applications. It is a colorless, fragrant ester of malonic acid and plays a crucial role in organic synthesis due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (but-2-enoyl)propanedioate is typically synthesized through the malonic ester synthesis. This involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then treated with ethanol in the presence of an acid catalyst . The reaction conditions are as follows:
Step 1: ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl
Step 2: NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (but-2-enoyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated by treatment with an alkyl halide, forming a new C−C bond.
Common Reagents and Conditions
Major Products
Alkylation: The major product is an α-substituted malonic ester.
Hydrolysis: The major product is a substituted monocarboxylic acid.
Aplicaciones Científicas De Investigación
Diethyl (but-2-enoyl)propanedioate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (but-2-enoyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new C−C bonds . This process is facilitated by the relatively acidic α-hydrogens flanked by two carbonyl groups .
Comparación Con Compuestos Similares
Diethyl (but-2-enoyl)propanedioate is often compared with other similar compounds such as:
Diethyl acetoacetate: Both compounds are used in organic synthesis, but diethyl acetoacetate is more commonly used in the synthesis of ketones.
Ethyl acetoacetate: Similar to diethyl acetoacetate, it is used in the synthesis of various organic compounds.
This compound is unique due to its versatility and the ease with which it can be converted into various derivatives, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
27761-57-5 |
|---|---|
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
diethyl 2-but-2-enoylpropanedioate |
InChI |
InChI=1S/C11H16O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h4,7,9H,5-6H2,1-3H3 |
Clave InChI |
DSBIEUUZEVOQGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C=CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


